Synthesis of 3,4,5-Trichloroaniline from 1,2,3-Trichlorobenzene: An In-depth Technical Guide
Synthesis of 3,4,5-Trichloroaniline from 1,2,3-Trichlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route to produce 3,4,5-trichloroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 1,2,3-trichlorobenzene (B84244). The synthesis is a two-step process involving an initial electrophilic nitration of the starting material, followed by the reduction of the resulting nitro compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Overall Synthetic Pathway
The conversion of 1,2,3-trichlorobenzene to 3,4,5-trichloroaniline is achieved through two primary chemical transformations:
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Nitration: Introduction of a nitro group (-NO₂) onto the 1,2,3-trichlorobenzene ring to form 1,2,3-trichloro-4-nitrobenzene.
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Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product, 3,4,5-trichloroaniline.
Caption: Overall workflow for the synthesis of 3,4,5-trichloroaniline.
Step 1: Nitration of 1,2,3-Trichlorobenzene
The initial step in the synthesis is the electrophilic aromatic substitution of 1,2,3-trichlorobenzene. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]
Experimental Protocol: Nitration
This protocol is based on optimized conditions for the nitration of 1,2,3-trichlorobenzene.[3]
Materials and Reagents:
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1,2,3-Trichlorobenzene
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65% Nitric Acid (HNO₃)
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98% Sulfuric Acid (H₂SO₄)
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Ice bath
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Reaction flask with magnetic stirrer and reflux condenser
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Separatory funnel
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Deionized water
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Sodium bicarbonate (NaHCO₃) solution (5%)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
Procedure:
-
In a reaction flask, carefully add 98% sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly add 1,2,3-trichlorobenzene to the cooled sulfuric acid with continuous stirring.
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In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 65% nitric acid to 98% sulfuric acid while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of 1,2,3-trichlorobenzene in sulfuric acid, maintaining the reaction temperature at 65 °C.
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After the addition is complete, continue to stir the reaction mixture at 65 °C for 4.5 hours to ensure the reaction goes to completion.[3]
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Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
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Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.
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To remove any remaining acidic impurities, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with deionized water.
-
Dry the crude 1,2,3-trichloro-4-nitrobenzene. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695).
Quantitative Data: Nitration
| Parameter | Value | Reference |
| Molar Ratio (1,2,3-TCB : H₂SO₄ : HNO₃) | 1 : 11.3 : 2.3 | [3] |
| Reaction Temperature | 65 °C | [3] |
| Reaction Time | 4.5 hours | [3] |
| Yield of Dinitro Product* | 93.95% | [3] |
*Note: The cited study focused on dinitration, but the conditions are relevant for mononitration as well. The regioselectivity will favor the formation of 1,2,3-trichloro-4-nitrobenzene due to the directing effects of the chlorine atoms.
Step 2: Reduction of 1,2,3-Trichloro-4-nitrobenzene
The second step is the reduction of the nitro group of 1,2,3-trichloro-4-nitrobenzene to an amine to form 3,4,5-trichloroaniline. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or tin(II) chloride in hydrochloric acid.[4][5] These methods are generally high-yielding and are standard procedures in organic synthesis for the reduction of aromatic nitro compounds.[4]
Experimental Protocol: Reduction with Iron/HCl
This protocol describes a general procedure for the reduction of aromatic nitro compounds using iron powder and hydrochloric acid, which can be adapted for 1,2,3-trichloro-4-nitrobenzene.
Materials and Reagents:
-
1,2,3-Trichloro-4-nitrobenzene
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Iron powder
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Concentrated Hydrochloric Acid (HCl)
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Ethanol or acetic acid (as a co-solvent)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
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Ethyl acetate (B1210297) or diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Reaction flask with a reflux condenser and mechanical stirrer
Procedure:
-
To a reaction flask, add 1,2,3-trichloro-4-nitrobenzene, iron powder, and a co-solvent like ethanol or acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
After the addition of HCl is complete, continue refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Be cautious as this is an exothermic process.
-
Filter the mixture to remove the iron salts. Wash the filter cake with ethyl acetate or diethyl ether.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,4,5-trichloroaniline.
-
The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data: General Nitroarene Reduction
| Reducing System | Solvent | Temperature | Typical Yield | Reference |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux (100-110 °C) | High | [4] |
| Fe / H₂O | Water | 50 °C | Quantitative | [5] |
| Fe / CaCl₂ | Ethanol/Water | Reflux | Excellent | [6] |
*Note: The yields are generally high for the reduction of nitroarenes, but the optimal conditions and specific yield for 1,2,3-trichloro-4-nitrobenzene would need to be determined empirically.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis process.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
